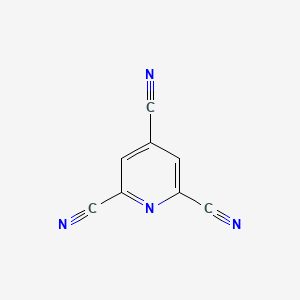

2,4,6-Tricyanopyridine

描述

Significance of Polycyanoaromatic Compounds in Contemporary Chemical Research

Polycyanoaromatic compounds are a class of organic molecules that have garnered significant attention due to their distinct chemical and physical properties. openaccessjournals.comebsco.com The presence of multiple electron-withdrawing cyano groups dramatically influences the electronic landscape of the aromatic ring, leading to applications in materials science, medicinal chemistry, and beyond. openaccessjournals.comopenmedicinalchemistryjournal.com These compounds often serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. openaccessjournals.com Their unique electronic characteristics also make them suitable for the development of advanced materials with tailored properties, finding use in fields like electronics and nanotechnology. researchgate.netcase.edu

Overview of Electron-Deficient Heteroaromatics: Pyridine (B92270) and Related Architectures

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. imperial.ac.uk This electron deficiency can be further intensified by the introduction of electron-withdrawing substituents. thieme-connect.comnih.gov The strategic placement of multiple cyano groups on the pyridine ring creates a highly electron-deficient system, significantly altering its reactivity and physical properties. imperial.ac.uknih.gov This pronounced electron-deficient nature makes these molecules susceptible to nucleophilic attack, a characteristic that is exploited in various synthetic transformations. thieme-connect.comnih.gov

Defining the Core Research Focus: Structural and Electronic Landscape of 2,4,6-Tricyanopyridine

This article focuses specifically on the chemical compound This compound . The core of the research presented here revolves around its synthesis, detailed structural analysis, and a comprehensive examination of its electronic properties and reactivity. By concentrating on this specific molecule, we aim to provide a thorough understanding of how the precise arrangement of three cyano groups on a pyridine framework dictates its fundamental chemical behavior and potential for application.

Structure

3D Structure

属性

CAS 编号 |

25329-00-4 |

|---|---|

分子式 |

C8H2N4 |

分子量 |

154.13 g/mol |

IUPAC 名称 |

pyridine-2,4,6-tricarbonitrile |

InChI |

InChI=1S/C8H2N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H |

InChI 键 |

XMJZMLIROOXNBV-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(N=C1C#N)C#N)C#N |

产品来源 |

United States |

Electronic Structure and Reactivity Profiles of 2,4,6 Tricyanopyridine

Theoretical and Computational Elucidations of Electronic Properties

Modern computational chemistry provides powerful tools to dissect the electronic characteristics of molecules like 2,4,6-tricyanopyridine. Methods ranging from simplified models to sophisticated theories are employed to predict and rationalize molecular properties and reactivity.

Quantum chemical calculations offer profound insights into molecular structure and electronics. Two widely utilized methods are Hückel Molecular Orbital (HMO) theory and Density Functional Theory (DFT).

HMO theory is a simplified method that provides a qualitative understanding of the π-electron systems in conjugated and aromatic molecules. capes.gov.br It expresses the molecular orbital energies in terms of two parameters: the Coulomb integral (α), representing the energy of an electron in a carbon 2p orbital, and the resonance integral (β), which describes the interaction energy between adjacent 2p orbitals. nih.gov While primarily developed for hydrocarbons, the theory can be adapted for heteroatomic systems by modifying these parameters. For this compound, HMO theory would predict the energies of the π molecular orbitals, offering a foundational view of its aromatic stability and electronic distribution.

Density Functional Theory (DFT) is a more robust and widely used computational method that can accurately predict a vast range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. schrodinger.comresearchgate.net DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density. researchgate.net The accuracy of DFT depends on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G*), which approximates the molecular orbitals. researchgate.netirjweb.compmf.unsa.baresearchgate.net DFT studies on related halogenated pyridines and other triazine derivatives have demonstrated excellent agreement between calculated and experimental vibrational spectra and electronic properties, validating its utility for this class of compounds. irjweb.comresearchgate.net

Table 1: Comparison of HMO and DFT Computational Methods

| Feature | Hückel Molecular Orbital (HMO) Theory | Density Functional Theory (DFT) |

|---|---|---|

| Core Principle | Approximates π-electron systems as linear combinations of atomic orbitals (LCAO). capes.gov.br | Calculates ground-state properties from the molecule's electron density. schrodinger.comresearchgate.net |

| Scope | Limited to conjugated π systems. capes.gov.br | Applicable to all atoms and provides information on both σ and π electrons. schrodinger.com |

| Parameters | Uses empirical parameters α (Coulomb integral) and β (resonance integral). nih.gov | Requires selection of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ). irjweb.comresearchgate.net |

| Output | Provides π-orbital energies and qualitative insights into aromaticity and reactivity. nih.gov | Yields optimized geometries, energies, orbital distributions (HOMO/LUMO), and spectroscopic properties. schrodinger.comresearchgate.net |

| Complexity | Simple, often solvable by hand for small molecules. | Computationally intensive, requiring specialized software. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. wikipedia.org The energy of the HOMO relates to the ability to donate electrons, while the energy of the LUMO indicates the ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. pmf.unsa.bawikipedia.org

For this compound, the presence of three strongly electron-withdrawing cyano groups, in conjunction with the electronegative nitrogen atom of the pyridine (B92270) ring, is expected to significantly lower the energy of the LUMO. This low-lying LUMO makes the molecule a powerful electron acceptor. The HOMO, primarily associated with the π-system of the aromatic ring, would be at a relatively low energy as well, resulting in a large HOMO-LUMO gap and high kinetic stability. pmf.unsa.ba Computational studies on analogous triazine derivatives confirm that such electron-withdrawing groups lead to low-lying LUMO levels. irjweb.com

The electron density distribution, which can also be calculated via DFT, would be highly polarized. A molecular electrostatic potential (MEP) map would show regions of negative potential localized around the nitrogen atoms of the pyridine ring and the cyano groups, indicating these are the most likely sites for nucleophilic attack or interaction with electrophiles. Conversely, the carbon atoms of the aromatic ring would exhibit a more positive potential.

Table 2: Representative Frontier Orbital Energies for a Related Triazine Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP/6-311++) irjweb.com |

Note: Data for a related triazine derivative is shown to illustrate typical values obtained from DFT calculations. The large gap reflects significant chemical stability.

Electron Acceptor Character and Charge Transfer Interactions

The distinct electronic structure of this compound, characterized by its low-energy LUMO, makes it an excellent electron acceptor, enabling it to form charge-transfer (CT) complexes with suitable electron donor molecules.

Charge-transfer complexes are molecular assemblies formed between an electron-rich donor and an electron-poor acceptor. mdpi.com The interaction involves a partial transfer of electron density from the HOMO of the donor to the LUMO of the acceptor. Due to its strong electron-accepting nature, this compound is expected to form stable CT complexes with a variety of electron donors.

Studies on the closely related molecule 2,4,6-tricyano-s-triazine (TCT) have shown that it readily forms 1:1 charge-transfer complexes with strong electron donors such as tetrathiafulvalene (B1198394) (TTF) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). capes.gov.brresearchgate.netrsc.org Similarly, 2,3,5,6-tetracyanopyridine (TCNPy) has been demonstrated to form deeply colored CT complexes with donors like TTF and dihydroxybenzene derivatives. scienceopen.com Given the structural and electronic similarities, this compound is anticipated to engage in analogous interactions, forming stable, often crystalline, CT complexes with these and other π-rich donor molecules.

Table 3: Electron Donors Known to Form CT Complexes with Analogous Acceptors

| Electron Acceptor (Analogue) | Electron Donor | Stoichiometry (Acceptor:Donor) | Reference |

|---|---|---|---|

| 2,4,6-Tricyano-s-triazine (TCT) | Tetrathiafulvalene (TTF) | 1:1 | capes.gov.brrsc.org |

| 2,4,6-Tricyano-s-triazine (TCT) | N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) | 1:1 | capes.gov.brrsc.org |

| 2,3,5,6-Tetracyanopyridine (TCNPy) | Tetrathiafulvalene (TTF) | 1:1 | scienceopen.com |

| 2,3,5,6-Tetracyanopyridine (TCNPy) | p-Hydroquinone | 1:1 | scienceopen.com |

| 2,3,5,6-Tetracyanopyridine (TCNPy) | Catechol | 1:1 | scienceopen.com |

The formation of a CT complex is accompanied by distinct spectroscopic changes, most notably in electronic (UV-Vis) and vibrational (IR) spectroscopy. The most definitive evidence is the appearance of a new, broad, and often intense absorption band in the visible or near-infrared region of the electronic spectrum. scienceopen.com This band, known as the charge-transfer band, does not correspond to an electronic transition within either the donor or the acceptor molecule alone. Instead, it arises from the excitation of an electron from the HOMO of the donor to the LUMO of the acceptor. The energy of this transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor. scienceopen.com

For instance, CT complexes involving the related acceptor 2,3,5,6-tetracyanopyridine (TCNPy) exhibit intense absorption bands in the visible and NIR regions. scienceopen.com In vibrational spectroscopy, CT complex formation can lead to shifts in the characteristic frequencies of both the donor and acceptor. For cyanated acceptors like this compound, a shift in the nitrile (–C≡N) stretching frequency in the IR spectrum upon complexation is a key diagnostic indicator of charge transfer. mdpi.com

Mechanistic Investigations of Chemical Transformations

The electron-deficient nature of this compound governs its chemical reactivity, particularly its susceptibility to reductive transformations. Mechanistic studies on analogous compounds provide a framework for understanding its likely reaction pathways.

The primary chemical transformation initiated by the electron-acceptor character of this molecule is one-electron reduction to form a radical anion. This process can be achieved chemically using reducing agents or electrochemically. The stability and subsequent fate of this radical anion are critical to its chemistry.

Investigations into 2,4,6-tricyano-s-triazine (TCT) revealed that its chemical reduction leads to an unstable radical anion that undergoes rapid dimerization at a ring carbon atom. nih.govresearchgate.net In contrast, the radical anion of 2,3,5,6-tetracyanopyridine (TCNPy), generated electrochemically, is stable enough to be observed spectroscopically, showing a characteristic absorption maximum around 412 nm. scienceopen.com This radical anion, however, can participate in secondary chemical reactions, such as protonation, particularly over longer reaction times. scienceopen.com

Based on these precedents, a plausible mechanistic pathway for this compound involves an initial reversible one-electron reduction to form its corresponding radical anion. The stability of this intermediate would dictate the subsequent reaction course. It may be stable enough for spectroscopic characterization under specific conditions or, like the TCT radical, it may be a transient species that rapidly undergoes further reactions such as dimerization or protonation, depending on the reaction environment. This reactivity underscores the central role of the electron-deficient pyridine core in directing the chemical transformations of the molecule.

Studies on Nucleophilic Addition and Substitution Reactions on Pyridine Rings

There is a lack of specific studies on the nucleophilic addition and substitution reactions of this compound. The high degree of cyanation on the pyridine ring is expected to render the ring highly electron-deficient, which would theoretically make it susceptible to nucleophilic attack. However, without experimental or computational studies, any discussion on reaction pathways, regioselectivity, and the stability of intermediates would be purely speculative.

General principles of nucleophilic aromatic substitution on pyridine rings suggest that the positions ortho and para to the nitrogen atom are activated towards nucleophilic attack, especially when substituted with strong electron-withdrawing groups like the cyano group. In the case of this compound, all substituent-bearing carbons are in these activated positions.

Autocatalytic Reaction Mechanisms in Cyanopyridine Synthesis

Kinetic measurements have shown that the formation of this compound N-oxide from the bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile is an autocatalytic process. researchgate.net The catalyst in this reaction has been identified as nitrous acid. researchgate.net The reaction progress exhibits a sigmoidal curve when plotted against time, which is a characteristic feature of autocatalytic reactions. This suggests an initial slow, uncatalyzed reaction phase, followed by a rapid acceleration as the concentration of the nitrous acid catalyst increases.

The synthesis of this compound-1-oxide from non-pyridine precursors has also been documented. vdoc.pub

Detailed Kinetic Studies of Reaction Pathways

Detailed kinetic studies specifically for reaction pathways involving this compound are not available in the reviewed literature. The kinetic investigation of the autocatalytic formation of its N-oxide derivative provides the closest available data, indicating a complex reaction mechanism with a self-accelerating step. researchgate.net Without dedicated studies on this compound, it is not possible to provide data on its reaction rates, activation energies, or the influence of various parameters on its reaction kinetics.

Supramolecular Chemistry and Self Assembly of 2,4,6 Tricyanopyridine Based Systems

Role as Building Blocks in Supramolecular Architectures

2,4,6-Tricyanopyridine serves as a valuable building block, or synthon, in the field of crystal engineering and supramolecular chemistry. Its planar geometry and the presence of multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine (B92270) ring and the nitrile groups) allow it to participate in the formation of predictable and robust crystalline networks. The electron-withdrawing nature of the three cyano groups makes the pyridine ring electron-deficient, promoting interactions with electron-rich aromatic systems through π-π stacking. This characteristic allows for the programmed assembly of molecules into higher-order structures with potential applications in areas such as gas storage, separation, and nonlinear optics. The versatility of this compound as a building block is rooted in its ability to form a variety of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions.

Host-Guest Complexation Phenomena

The principles of molecular recognition, driven by specific non-covalent interactions, are central to the formation of host-guest complexes. While specific host-guest systems based solely on this compound are not extensively documented, the fundamental interactions governing such phenomena are well-understood and applicable.

Molecular Recognition Driven by Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Molecular recognition in systems involving pyridine derivatives is often dictated by a combination of non-covalent interactions. nih.gov

π-π Stacking: The electron-deficient π-system of this compound makes it an excellent partner for π-π stacking interactions, particularly with electron-rich aromatic molecules. This type of interaction is a key driving force in the self-assembly of many organic molecules and plays a significant role in the stability of the resulting supramolecular structures. The strength and geometry of these stacking interactions can be influenced by the electronic properties of the interacting partners. rsc.orgnih.gov

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrogen atoms of the three cyano groups can act as hydrogen bond acceptors. This allows this compound to form hydrogen bonds with suitable donor molecules, such as water, alcohols, or amines. These directional interactions provide a high degree of control over the final architecture of the assembled structure. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking is crucial, as the formation of hydrogen bonds can affect the electron density of the aromatic ring, thereby modulating the strength of the π-π stacking interactions. rsc.org

Hierarchical Self-Assembly at Solid-Liquid Interfaces

Hierarchical self-assembly, the process by which molecules form ordered structures that subsequently organize into larger, more complex arrangements, is a key strategy for creating functional nanomaterials on surfaces. At a solid-liquid interface, molecules can form highly ordered two-dimensional (2D) networks.

The assembly process is influenced by molecule-substrate interactions, molecule-molecule interactions, and the properties of the solvent. For a molecule like this compound, the planarity of the ring would favor adsorption onto a flat surface, such as graphite (B72142) or a metal single crystal. The intermolecular interactions, primarily π-π stacking and potential hydrogen bonding with co-adsorbed solvent or other molecules, would then guide the formation of a 2D crystalline layer. The ability to control the assembly from the molecular level to larger microstructures is crucial for the bottom-up fabrication of advanced materials. rsc.orgrsc.org The formation of these ordered structures can be investigated using techniques like scanning tunneling microscopy (STM), which allows for the direct visualization of the molecular arrangement on the surface.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4,6 Tricyanopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4,6-tricyanopyridine, both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The molecule possesses a C₂ axis of symmetry, rendering the two protons on the pyridine (B92270) ring (at C3 and C5) chemically equivalent. Similarly, the carbons at these positions are also equivalent.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single signal for the two equivalent aromatic protons. The chemical shift of this signal would be significantly downfield, likely in the range of 8.0-9.0 ppm. This downfield shift is a result of two primary factors: the inherent aromaticity of the pyridine ring and the strong electron-withdrawing nature of the three cyano groups. The cyano groups deshield the ring protons, causing them to resonate at a lower magnetic field (higher chemical shift).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would be expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule:

One signal for the two equivalent carbons at positions 2 and 6.

One signal for the carbon at position 4.

One signal for the two equivalent carbons at positions 3 and 5.

One signal for the carbons of the three cyano groups. Due to the electronic similarity of the cyano groups at the 2, 4, and 6 positions, they may appear as a single signal or as closely spaced signals.

The chemical shifts of the pyridine ring carbons would be influenced by the nitrogen atom and the cyano substituents. The carbons directly attached to the nitrogen (C2 and C6) would be expected at a different chemical shift than the carbon at C4. The carbons bearing a hydrogen (C3 and C5) would appear at a different field. The nitrile carbons typically appear in the region of 110-125 ppm.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-5 | ~8.5 | Singlet |

| ¹³C | C-2, C-6 | ~145 | Singlet |

| ¹³C | C-4 | ~150 | Singlet |

| ¹³C | C-3, C-5 | ~130 | Singlet |

| ¹³C | -C≡N | ~115 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be dominated by the characteristic vibrations of the nitrile groups and the pyridine ring. The most prominent and diagnostic absorption would be the C≡N stretching vibration. This typically appears as a sharp, strong band in the region of 2240-2210 cm⁻¹. The presence of three cyano groups might lead to a single, intense band or multiple closely spaced bands in this region.

Other expected absorptions include:

Aromatic C-H stretching: A weak to medium band or bands above 3000 cm⁻¹.

Pyridine ring vibrations (C=C and C=N stretching): A series of medium to strong bands in the 1600-1400 cm⁻¹ region.

Aromatic C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| C≡N Stretch | 2240-2210 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 900-650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

For this compound (C₈H₂N₄), the molecular weight is approximately 154.13 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight.

The fragmentation of the molecular ion would likely involve the loss of neutral molecules such as HCN (27 u) or cyanogen (B1215507) (NCCN, 52 u). The stability of the pyridine ring suggests that fragmentation pathways leading to the loss of the cyano groups or parts of the ring would be observed. Analysis of the isotopic pattern of the molecular ion peak would also be consistent with the presence of eight carbon atoms and four nitrogen atoms.

Expected Fragmentation Pathways:

[M]⁺• → [M - HCN]⁺•: Loss of a hydrogen cyanide molecule.

[M]⁺• → [M - CN]⁺: Loss of a cyanide radical.

[M]⁺• → [M - NCCN]⁺•: Loss of cyanogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic pyridine ring system. The presence of the three electron-withdrawing cyano groups, which are in conjugation with the pyridine ring, would likely shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

Additionally, the presence of the nitrogen lone pair and the π systems of the cyano groups could give rise to n → π* transitions. These transitions are typically weaker in intensity than π → π* transitions. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

| Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~280-320 | High |

| n → π | ~340-380 | Low |

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the pyridine ring and the geometry of the cyano groups. It would also provide insights into the crystal packing, which is likely to be influenced by intermolecular interactions such as π-π stacking of the pyridine rings and dipole-dipole interactions involving the polar cyano groups. Powder XRD could be used to assess the crystallinity and phase purity of a bulk sample. For the related compound 2,4,6-trinitropyridine, it has been reported to crystallize in the orthorhombic space group Pbcn. A similar level of detailed crystallographic information would be obtainable for this compound.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., Pnma |

| a (Å) | e.g., 9.5 |

| b (Å) | e.g., 14.0 |

| c (Å) | e.g., 6.0 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | e.g., 798 |

| Z | 4 |

Conclusion and Future Research Directions for 2,4,6 Tricyanopyridine and Analogous Compounds

Synthesis and Reactivity Paradigms: A Summary of Key Contributions

Direct and detailed synthetic routes to 2,4,6-tricyanopyridine are not readily found in published literature. However, the synthesis of other substituted pyridines, such as 2,4,6-triarylpyridines, often involves one-pot condensation reactions of acetophenones, aldehydes, and an ammonium (B1175870) source. It is conceivable that analogous strategies, perhaps employing cyano-containing precursors, could be developed for the synthesis of this compound.

The reactivity of the pyridine (B92270) ring is heavily influenced by its substituents. The presence of three strongly electron-withdrawing cyano groups at the 2, 4, and 6 positions would render the pyridine nucleus highly electron-deficient. This electronic characteristic is expected to make the compound susceptible to nucleophilic aromatic substitution reactions. Furthermore, the cyano groups themselves could serve as reactive handles for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. While no specific studies on the reactivity of this compound were identified, research on a related species, the 3-cyano-2,6-didehydropyridinium cation, highlights the profound influence of cyano groups on the reactivity of the pyridine core, suggesting that this compound would exhibit unique chemical behavior.

Emerging Research Avenues in Polycyanopyridine Chemistry

The field of polycyanopyridine chemistry represents a promising area for future research. The development of efficient and scalable synthetic methods for this compound and its isomers is a critical first step. Such advancements would enable a thorough investigation of their fundamental chemical and physical properties.

Key research avenues include:

Exploring Novel Synthetic Methodologies: Developing direct and high-yielding synthetic routes to this compound and other polycyanopyridines.

Investigating Reaction Mechanisms: Elucidating the mechanisms of reactions involving polycyanopyridines to understand their unique reactivity.

Computational Modeling: Employing theoretical calculations to predict the electronic structure, reactivity, and spectroscopic properties of these compounds, which can guide experimental efforts.

Coordination Chemistry: Studying the coordination behavior of polycyanopyridines with metal ions to create novel coordination polymers and metal-organic frameworks (MOFs).

Untapped Potential in Novel Chemical Transformations and Advanced Material Design

The unique electronic and structural features of this compound suggest a significant, yet untapped, potential in various fields of chemistry and materials science.

Novel Chemical Transformations: The electron-deficient nature of the this compound ring could be exploited in various organic reactions. It could serve as a novel platform for the development of new synthetic methodologies, including the construction of complex heterocyclic systems. The cyano groups can also be transformed into other functional groups, providing access to a wide range of pyridine derivatives that are otherwise difficult to synthesize.

Advanced Material Design: Polycyanopyridines are promising building blocks for the design of advanced materials with tailored properties. Potential applications include:

Organic Electronics: The electron-accepting nature of this compound could make it a suitable component in organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs).

Porous Materials: The rigid and planar structure of the pyridine ring, combined with the potential for intermolecular interactions involving the cyano groups, makes these compounds attractive for the synthesis of porous organic polymers and frameworks for gas storage and separation.

Supramolecular Chemistry: The nitrogen atom of the pyridine ring and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, enabling the construction of intricate supramolecular architectures with potential applications in sensing and molecular recognition.

常见问题

Basic Research Questions

What are the established synthesis routes for 2,4,6-Tricyanopyridine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives like this compound often involves nucleophilic substitution or cyclization reactions. For example, substituted pyrimidines can be synthesized using barbituric acid as a precursor, with POCl₃ as a chlorinating agent and subsequent substitution with cyanide groups . Reaction parameters such as temperature (e.g., reflux conditions), solvent polarity, and stoichiometry of cyanide sources critically affect yield. For instance, higher temperatures may accelerate reaction kinetics but risk side-product formation. Methodological optimization via Design of Experiments (DoE) is recommended to balance efficiency and purity .

What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and cyano group integration.

- FT-IR : For identifying C≡N stretching vibrations (~2200 cm⁻¹).

- XRD : To resolve crystal structure and confirm regioselectivity in substitution .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Cross-referencing data with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous pyridine derivatives:

- GHS Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization are common risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention . Always consult Safety Data Sheets (SDS) for compound-specific protocols .

Advanced Research Questions

How can contradictory spectroscopic data for this compound derivatives be resolved?

Contradictions often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Triangulation : Compare NMR, IR, and XRD data to identify inconsistencies .

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Computational Validation : Employ DFT calculations to predict spectral profiles and match experimental results .

Document discrepancies in the context of synthetic pathways and purification methods to isolate root causes .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-deficient pyrimidine core facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., Suzuki-Miyaura). The cyano groups act as strong electron-withdrawing substituents, activating specific positions for electrophilic attack. Mechanistic studies using kinetic isotope effects (KIE) or in situ IR monitoring can elucidate transition states and rate-determining steps . Computational studies (e.g., frontier molecular orbital analysis) further clarify regioselectivity .

How can researchers address gaps in ecological toxicity data for this compound?

Existing SDS often lack ecotoxicological profiles (e.g., biodegradability, bioaccumulation) . To fill gaps:

- Standardized Assays : Perform OECD 301/302 tests for aerobic degradation and aquatic toxicity (e.g., Daphnia magna LC₅₀).

- QSAR Modeling : Predict toxicity using quantitative structure-activity relationships based on analogous compounds.

- Microcosm Studies : Evaluate soil mobility and microbial degradation in controlled environments .

What experimental design principles minimize bias in evaluating this compound’s pharmacological potential?

- Blinding : Use double-blind protocols in bioactivity assays to reduce observer bias.

- Positive/Negative Controls : Include known inhibitors/agonists to validate assay sensitivity.

- Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) data to cross-verify results .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analyses .

Methodological Guidance

How to optimize synthetic routes for this compound using green chemistry principles?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst Efficiency : Explore heterogeneous catalysts (e.g., silica-supported reagents) to reduce waste.

- Microwave-Assisted Synthesis : Enhance reaction rates and yields while lowering energy consumption .

What strategies validate computational models predicting this compound’s electronic properties?

- Benchmarking : Compare DFT-predicted HOMO/LUMO energies with experimental cyclic voltammetry data.

- Sensitivity Analysis : Vary basis sets (e.g., B3LYP/6-31G* vs. M06-2X) to assess model robustness.

- Experimental Correlates : Use UV-Vis spectroscopy to validate absorption maxima predicted by TD-DFT .

How to design a systematic review on this compound’s applications in materials science?

- PICO Framework : Define Population (material types), Intervention (functionalization with this compound), Comparison (alternative ligands), and Outcomes (conductivity, stability) .

- Literature Screening : Use PRISMA guidelines to filter studies by relevance and methodological quality .

- Meta-Analysis : Pool data on properties like thermal stability or bandgap tuning to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。